

2,2,5,6-Tetramethylheptane IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,5,6-Tetramethylheptane**

Cat. No.: **B14543715**

[Get Quote](#)

An In-depth Technical Guide to 2,2,5,6-Tetramethylheptane

This technical guide provides a comprehensive overview of **2,2,5,6-tetramethylheptane**, including its chemical identity, physicochemical properties, synthesis methodologies, and safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

IUPAC Name: **2,2,5,6-tetramethylheptane**[\[1\]](#)[\[2\]](#)

CAS Number: 61868-48-2[\[1\]](#)[\[2\]](#)

Molecular Formula: **C₁₁H₂₄**[\[1\]](#)[\[2\]](#)

Synonyms: **2,2,5,6-TETRAMETHYLHEPTANE**[\[2\]](#)

2,2,5,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon. Its structure consists of a seven-carbon heptane backbone with four methyl group substituents at positions 2, 2, 5, and 6. This significant branching influences its physical and chemical properties, such as its boiling point and steric hindrance in chemical reactions.[\[1\]](#)

Physicochemical Properties

Quantitative data for **2,2,5,6-tetramethylheptane** is limited due to the specificity of this isomer. The following table summarizes available computed and experimental data. For context, properties of a related, more studied isomer, 2,2,5,5-tetramethylheptane, are included where direct data for the target molecule is unavailable.

Property	Value for 2,2,5,6- tetramethylhep tane	Value for 2,2,5,5- tetramethylhep tane (for comparison)	Data Type	Source
Molecular Weight	156.31 g/mol	156.31 g/mol	Computed	[1] [2]
Boiling Point	Data not readily available	99 °C (210 °F)	Experimental	[3]
Flash Point	Data not readily available	< 22.8 °C (73 °F)	Inferred	[3]
Water Solubility	Data not readily available	Insoluble	Inferred	[3]
InChI	InChI=1S/C11H24/c1-9(2)10(3)7-8-11(4,5)6/h9-10H,7-8H2,1-6H3	InChI=1S/C11H24/c1-7-11(5,6)9-8-10(2,3)4/h7-9H2,1-6H3	Standard	[1]
Canonical SMILES	CC(C)C(C)CCC(C)C	CCC(C)(C)CCC(C)(C)C	Standard	[1]

Synthesis Protocols

The synthesis of **2,2,5,6-tetramethylheptane** can be approached through several routes common for the creation of branched alkanes. Below are detailed conceptual methodologies for its preparation.

Friedel-Crafts Alkylation

One of the primary methods for synthesizing branched alkanes is through Friedel-Crafts alkylation.^[1] This involves the reaction of a simpler alkane or alkene with an alkyl halide in the presence of a Lewis acid catalyst.

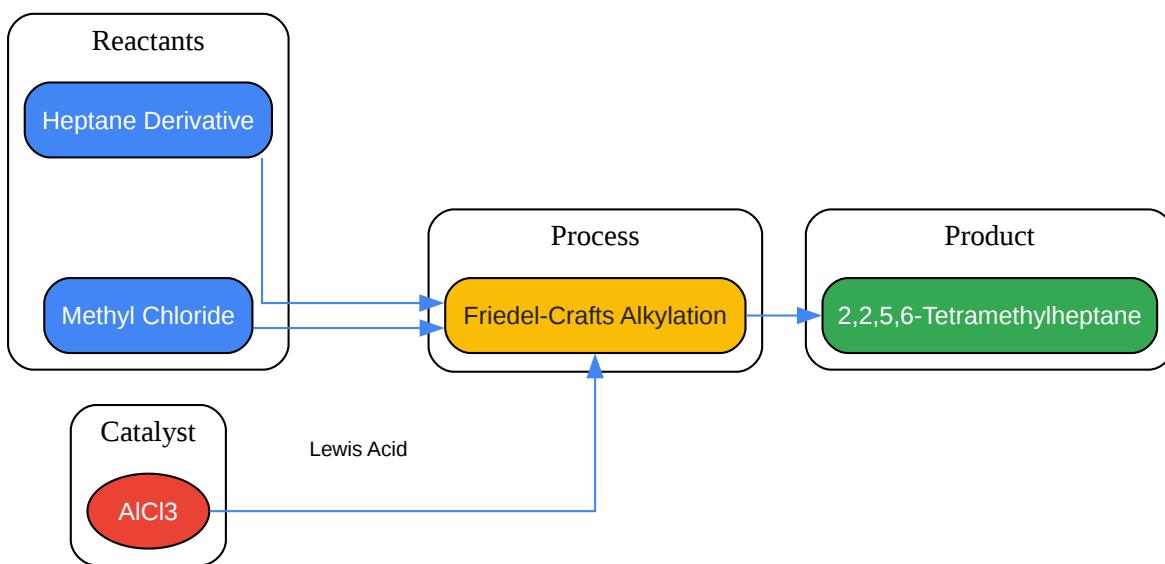
Objective: To synthesize **2,2,5,6-tetramethylheptane** via Friedel-Crafts alkylation.

Methodology:

- Reactant Preparation: A suitable starting material, such as a heptane isomer or a smaller alkene, is chosen. For creating the 2,2,5,6-tetramethyl structure, a multi-step process may be required. A plausible route involves the alkylation of a suitably branched alkene with an alkyl halide.
- Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl_3), is used.^[1] The catalyst must be anhydrous to prevent deactivation.
- Reaction Conditions: The reaction is conducted under anhydrous conditions to maintain catalyst activity. The temperature is typically controlled between 0°C and 50°C.^[1] The specific temperature will influence the product distribution, with lower temperatures favoring the desired isomer and minimizing side reactions like carbocation rearrangements.
- Reaction Execution: The alkyl halide (e.g., methyl chloride) is added gradually to a mixture of the hydrocarbon substrate and the Lewis acid catalyst in a suitable solvent.
- Work-up and Purification: After the reaction is complete, the mixture is quenched with water or a dilute acid to deactivate the catalyst. The organic layer is then separated, washed, dried, and purified using fractional distillation to isolate the **2,2,5,6-tetramethylheptane** isomer.

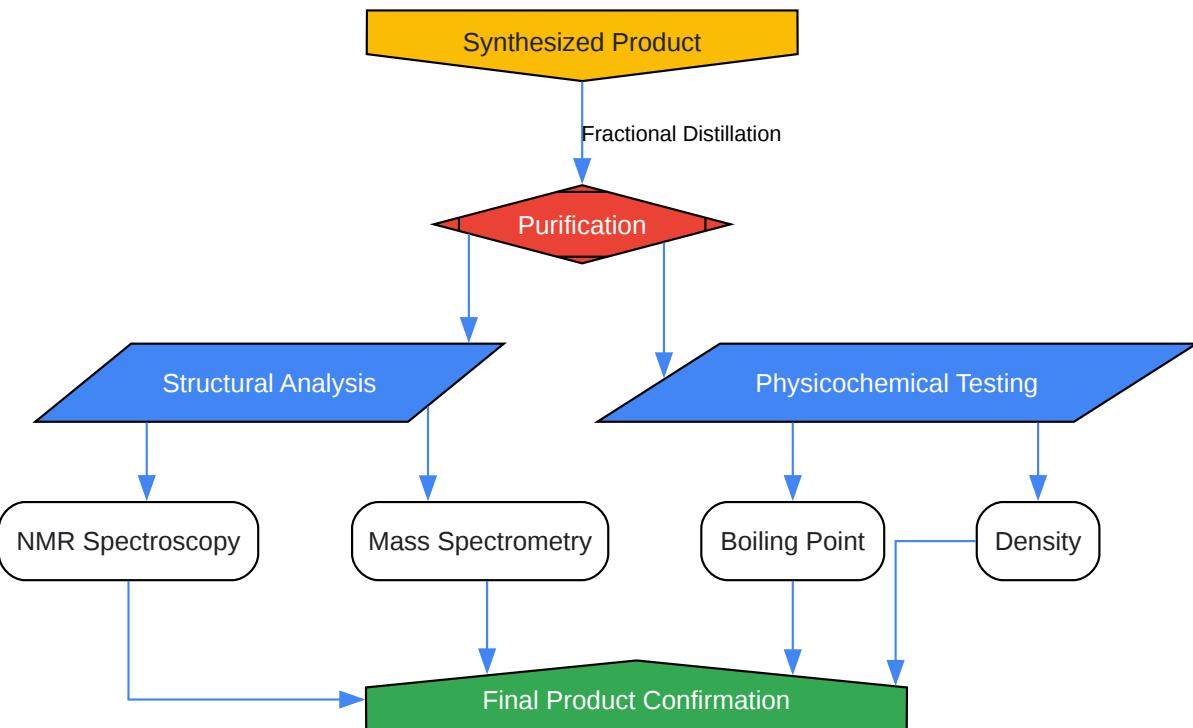
Catalytic Cracking and Isomerization

On an industrial scale, branched alkanes are often produced through the catalytic cracking and isomerization of larger hydrocarbons.^[1]


Objective: To produce **2,2,5,6-tetramethylheptane** through the isomerization of a less branched C11 alkane.

Methodology:

- Feedstock: A less branched isomer of undecane ($C_{11}H_{24}$) is used as the feedstock.
- Catalyst: Zeolite catalysts are commonly employed for these processes.^[1] The specific type of zeolite can be selected to favor the formation of the desired branched structure.
- Reaction Conditions: The process is carried out at high temperatures, typically ranging from 300°C to 500°C, and high pressures of 10 to 30 atmospheres.^[1] These conditions promote the rearrangement of the carbon skeleton.
- Separation: The product mixture, which will contain various isomers of undecane, is then subjected to separation processes, such as fractional distillation, to isolate **2,2,5,6-tetramethylheptane**.


Mandatory Visualizations

The following diagrams illustrate the conceptual synthesis pathway and a logical workflow for the characterization of **2,2,5,6-tetramethylheptane**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the Friedel-Crafts alkylation synthesis of **2,2,5,6-tetramethylheptane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the purification and characterization of **2,2,5,6-tetramethylheptane**.

Safety and Handling

While specific safety data for **2,2,5,6-tetramethylheptane** is not readily available, general precautions for handling branched alkanes should be followed. These compounds are typically flammable and can be irritating upon contact.

Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses with side shields or chemical goggles.

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a respirator may be required.

Fire Safety:

- Keep away from heat, sparks, open flames, and other ignition sources.
- Use explosion-proof electrical equipment.
- In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Ground and bond containers when transferring material to prevent static electricity buildup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,5,6-Tetramethylheptane | 61868-48-2 | Benchchem [benchchem.com]
- 2. 2,2,5,6-Tetramethylheptane | C11H24 | CID 53428751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,2,5,6-Tetramethylheptane IUPAC nomenclature and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14543715#2-2-5-6-tetramethylheptane-iupac-nomenclature-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com